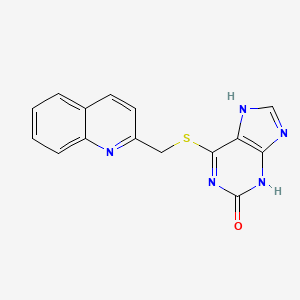
1,3-Bis(methoxymethoxy)-2-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(methoxymethoxy)-2-nitrobenzene is an organic compound with the molecular formula C10H13NO6 It is a derivative of nitrobenzene, where two methoxymethoxy groups are attached to the benzene ring at positions 1 and 3, and a nitro group is attached at position 2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(methoxymethoxy)-2-nitrobenzene typically involves the nitration of 1,3-Bis(methoxymethoxy)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis(methoxymethoxy)-2-nitrobenzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The methoxymethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, where the methoxymethoxy groups are oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in acidic medium.
Substitution: Nucleophiles such as halides, thiols, or amines under basic or acidic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 1,3-Bis(methoxymethoxy)-2-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding aldehydes or carboxylic acids.
Aplicaciones Científicas De Investigación
1,3-Bis(methoxymethoxy)-2-nitrobenzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a precursor for the preparation of various substituted benzene derivatives.
Biology: Potential use in the development of biologically active compounds, such as pharmaceuticals or agrochemicals.
Medicine: Research into its potential therapeutic properties, including its use as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,3-Bis(methoxymethoxy)-2-nitrobenzene depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is converted to an amino group through the transfer of electrons and protons. The methoxymethoxy groups can act as protecting groups, preventing unwanted side reactions during chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Bis(methoxymethoxy)benzene: Lacks the nitro group, making it less reactive in certain chemical reactions.
1,3-Bis(carboxymethyl)imidazolium chloride: A different class of compound with distinct chemical properties and applications.
Bis(benzimidazole) complexes: Contain nitrogen atoms and exhibit different biological activities compared to 1,3-Bis(methoxymethoxy)-2-nitrobenzene.
Uniqueness
This compound is unique due to the presence of both methoxymethoxy and nitro groups on the benzene ring
Propiedades
Número CAS |
919286-15-0 |
|---|---|
Fórmula molecular |
C10H13NO6 |
Peso molecular |
243.21 g/mol |
Nombre IUPAC |
1,3-bis(methoxymethoxy)-2-nitrobenzene |
InChI |
InChI=1S/C10H13NO6/c1-14-6-16-8-4-3-5-9(17-7-15-2)10(8)11(12)13/h3-5H,6-7H2,1-2H3 |
Clave InChI |
BEBMPFZINXMVFO-UHFFFAOYSA-N |
SMILES canónico |
COCOC1=C(C(=CC=C1)OCOC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


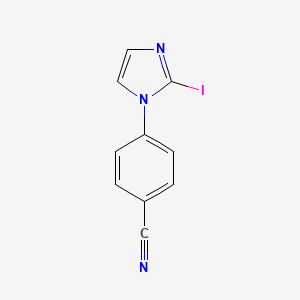
![Benzamide, 2-[(1,3-benzodioxol-5-ylmethyl)methylamino]-](/img/structure/B12610859.png)
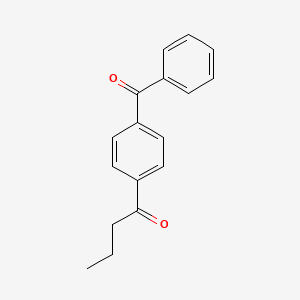
![(4-{[4-(2-Phenoxyethyl)piperazin-1-yl]methyl}phenyl)(phenyl)methanone](/img/structure/B12610872.png)
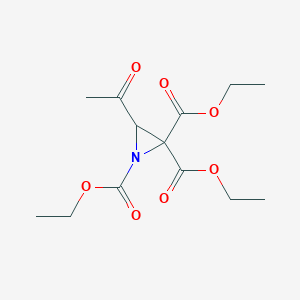

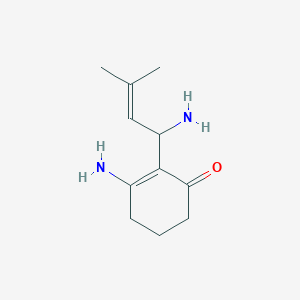

![N-(1-{Phenyl[(pyridin-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B12610884.png)

![Fluoro[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetic acid](/img/structure/B12610887.png)
![8-Methoxy-N-[2-(pyridin-2-yl)ethyl]quinoline-2-carboxamide](/img/structure/B12610898.png)
